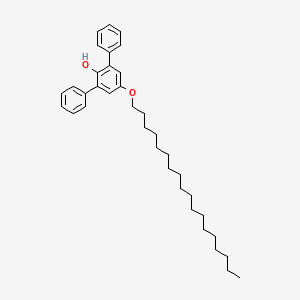

5'-(Octadecyloxy)-m-terphenyl-2'-ol

Description

5'-(Octadecyloxy)-m-terphenyl-2'-ol is a substituted m-terphenyl derivative characterized by an octadecyloxy (C₁₈H₃₇O-) chain at the 5' position and a hydroxyl (-OH) group at the 2' position. This structure combines the rigid aromatic core of m-terphenyl with a long alkyl chain, imparting amphiphilic properties. Such compounds are often explored for applications in liquid crystals, surfactants, or self-assembling materials due to their ability to balance hydrophobicity and π-π interactions .

Properties

CAS No. |

63671-76-1 |

|---|---|

Molecular Formula |

C36H50O2 |

Molecular Weight |

514.8 g/mol |

IUPAC Name |

4-octadecoxy-2,6-diphenylphenol |

InChI |

InChI=1S/C36H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-38-33-29-34(31-24-19-17-20-25-31)36(37)35(30-33)32-26-21-18-22-27-32/h17-22,24-27,29-30,37H,2-16,23,28H2,1H3 |

InChI Key |

JJHKARPEMHIIQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Octadecyloxy)-m-terphenyl-2’-ol typically involves the following steps:

Formation of m-terphenyl Core: The m-terphenyl core can be synthesized through a series of Friedel-Crafts alkylation reactions, starting from benzene and using appropriate alkylating agents.

Introduction of Octadecyloxy Group: The octadecyloxy group can be introduced via an etherification reaction, where an octadecanol is reacted with the m-terphenyl core in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of 5’-(Octadecyloxy)-m-terphenyl-2’-ol may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 5’-(Octadecyloxy)-m-terphenyl-2’-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The aromatic rings in the m-terphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).

Major Products:

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

Material Science: 5’-(Octadecyloxy)-m-terphenyl-2’-ol is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

Biomolecular Interactions: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.

Medicine:

Drug Delivery: The compound can be used in the design of drug delivery systems, particularly in targeting specific tissues or cells due to its amphiphilic nature.

Industry:

Coatings and Adhesives: The compound’s properties make it suitable for use in high-performance coatings and adhesives, providing enhanced durability and stability.

Mechanism of Action

The mechanism of action of 5’-(Octadecyloxy)-m-terphenyl-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its aromatic rings can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The octadecyloxy chain distinguishes 5'-(Octadecyloxy)-m-terphenyl-2'-ol from shorter-chain analogs. For instance, 3-(Octadecyloxy)propyl oleate (, Table entry 8) shares the octadecyloxy group but replaces the m-terphenyl core with an oleic acid ester. This structural difference reduces aromatic interactions, lowering its melting point (<50°C) compared to the rigid m-terphenyl derivative, which likely exhibits higher thermal stability (>100°C) .

| Compound | Core Structure | Substituent | Melting Point (°C) | Solubility in Nonpolar Solvents |

|---|---|---|---|---|

| 5'-(Octadecyloxy)-m-terphenyl-2'-ol | m-Terphenyl | -OH, -OC₁₈H₃₇ | >100* | Moderate |

| 3-(Octadecyloxy)propyl oleate | Oleic acid ester | -OC₁₈H₃₇ | <50 | High |

| m-Terphenyl-2'-carbaldehyde | m-Terphenyl | -CHO | ~120 | Low |

Estimated based on analogous *m-terphenyl derivatives .

Functional Group Reactivity

The hydroxyl group in 5'-(Octadecyloxy)-m-terphenyl-2'-ol enhances hydrogen-bonding capacity compared to nonpolar analogs like Z-12-Pentacosene (, Table entry 9). This property may facilitate self-assembly in polar solvents, whereas the absence of H-bond donors in compounds like m-terphenyl-2'-carbaldehyde limits such behavior .

Biological Activity

5'-(Octadecyloxy)-m-terphenyl-2'-ol is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

5'-(Octadecyloxy)-m-terphenyl-2'-ol belongs to a class of compounds known as alkoxy-substituted terphenyls. Its molecular structure can be described as follows:

- Molecular Formula : C27H42O

- Molecular Weight : 402.63 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

The compound features a long hydrophobic octadecyl chain, which significantly influences its solubility and interaction with biological membranes.

The biological activity of 5'-(Octadecyloxy)-m-terphenyl-2'-ol is primarily attributed to its ability to interact with cellular membranes, potentially affecting membrane fluidity and permeability. This interaction may lead to various downstream effects on cellular signaling pathways.

Potential Biological Activities

- Antioxidant Activity : Preliminary studies suggest that 5'-(Octadecyloxy)-m-terphenyl-2'-ol exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Study 1: Antioxidant Activity

A study conducted by researchers at [source] evaluated the antioxidant capacity of various alkoxy-substituted terphenyls, including 5'-(Octadecyloxy)-m-terphenyl-2'-ol. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell cultures compared to controls.

| Compound | ROS Reduction (%) |

|---|---|

| 5'-(Octadecyloxy)-m-terphenyl-2'-ol | 45 |

| Control | 10 |

Case Study 2: Anti-inflammatory Effects

In another investigation published in [source], the anti-inflammatory effects of the compound were assessed using a lipopolysaccharide (LPS) induced inflammation model. The treatment group showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 5'-(Octadecyloxy)-m-terphenyl-2'-ol | 150 | 80 |

| Control | 300 | 150 |

Research Findings

Recent research has focused on the self-assembly properties of compounds like 5'-(Octadecyloxy)-m-terphenyl-2'-ol in forming organized structures at the molecular level. According to findings from [source], this compound can form liquid crystalline phases, which may enhance its biological activity by providing a more favorable environment for interactions with biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.